potassium;3-phenylpropanoate
Description
Overview of Phenylpropanoate Derivatives in Academic Research
Phenylpropanoates are a class of chemical compounds derived from phenylpropanoic acid. They are a subject of interest in various fields of academic research, particularly in metabolic studies. For instance, 3-phenylpropionate (B1229125), the conjugate base of 3-phenylpropanoic acid, has been identified as a microbial metabolite in studies investigating the impact of dietary fiber. researchgate.net Research has also highlighted its connection to phenylalanine and tyrosine metabolism. researchgate.netnih.gov Studies have explored certain derivatives as intermediates in the synthesis of pharmaceuticals and agrochemicals. evitachem.com
Significance of Organic Carboxylate Salts in Chemical Science
Organic carboxylate salts are ionic compounds formed when a carboxylic acid reacts with a base, leading to the replacement of the acidic hydrogen of the carboxyl group with a metal cation. fiveable.mefiveable.meontosight.ai These salts are fundamental in organic chemistry for several reasons.
They often serve as crucial intermediates in the synthesis of other compounds. fiveable.me For example, they can be readily converted back to the parent carboxylic acid through a simple acid-base reaction. fiveable.me The solubility of carboxylate salts is influenced by the nature of the metal cation; alkali metal salts, such as those containing potassium, are typically highly soluble in water. fiveable.meontosight.ai This property is significant in various applications, including their use as buffers to maintain the pH of a solution. ontosight.ai Industrially, carboxylate salts are important in the manufacturing of soaps, polymers, and pharmaceuticals, and are used as food preservatives. ontosight.aiwikipedia.org
Properties
IUPAC Name |
potassium;3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAGNRMJGYANDY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of Potassium 3 Phenylpropanoate
Potassium 3-phenylpropanoate, also known as potassium benzenepropanoate, is the potassium salt of 3-phenylpropanoic acid. lookchem.com It is characterized as a white, crystalline solid that is soluble in water and has slight solubility in ethanol (B145695). lookchem.com
Table 1: Chemical Identification of Potassium 3-phenylpropanoate
| Identifier | Value |
|---|---|
| IUPAC Name | potassium;3-phenylpropanoate achemblock.com |
| CAS Number | 55322-48-0 achemblock.combldpharm.com |
| Molecular Formula | C₉H₉KO₂ achemblock.com |
| SMILES | O=C([O-])CCC1=CC=CC=C1.[K+] achemblock.com |
| InChI Key | Not available in search results |
Table 2: Physical and Chemical Properties of Potassium 3-phenylpropanoate
| Property | Value |
|---|---|
| Molecular Weight | 188.27 g/mol achemblock.com |
| Appearance | White crystalline solid lookchem.com |
| Solubility | Soluble in water, slightly soluble in ethanol lookchem.com |
| Storage | Inert atmosphere, room temperature bldpharm.com |
Synthesis of Potassium 3 Phenylpropanoate
Potassium 3-phenylpropanoate is synthesized from its parent carboxylic acid, 3-phenylpropanoic acid. The formation of a carboxylate salt involves the reaction of a carboxylic acid with a base. wikipedia.org In this case, 3-phenylpropanoic acid reacts with a potassium base, such as potassium hydroxide (B78521), in a neutralization reaction to yield the potassium salt and water.
The synthesis of the precursor, 3-phenylpropanoic acid, can be achieved through various laboratory methods. Upstream products that can lead to the formation of potassium 3-phenylpropanoate include 3-phenylpropanoic acid methyl ester and 3-phenyl-1-propanol (B195566). lookchem.com
Applications in Scientific Research
Potassium 3-phenylpropanoate serves as a building block and intermediate in the synthesis of other organic compounds, including pharmaceuticals. lookchem.com Its utility in research is primarily linked to studies involving its anionic component, 3-phenylpropionate (B1229125).
Detailed Research Findings
Chemical Synthesis Routes for Phenylpropanoate Salts
Direct Neutralization and Salt Formation
The most straightforward method for preparing potassium 3-phenylpropanoate is through the direct neutralization of 3-phenylpropanoic acid with a potassium base. This acid-base reaction is a common and well-established method for forming salts of carboxylic acids. libretexts.org
The reaction involves treating 3-phenylpropanoic acid with an aqueous solution of a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3). libretexts.org The acid protonates the hydroxide or carbonate ion, leading to the formation of the potassium 3-phenylpropanoate salt and water. In the case of potassium carbonate, carbon dioxide is also produced. libretexts.org The resulting salt, being an ionic compound, is typically soluble in water. libretexts.org
A similar principle is applied in the synthesis of other metal salts of phenylpropanoic acid. For instance, sodium 2-phenylpropionate can be synthesized by reacting 2-phenylpropionic acid with sodium hydroxide. acs.org
Derivatization from Phenylpropanoic Acid and its Esters
Potassium 3-phenylpropanoate can also be synthesized from derivatives of 3-phenylpropanoic acid, primarily its esters. This approach involves a two-step process: first, the synthesis of a suitable ester of 3-phenylpropanoic acid, and second, the hydrolysis of that ester to the carboxylate salt.
Esterification of 3-phenylpropanoic acid can be achieved through various methods. For example, it can be transformed into phenyl 3-phenylpropanoate. thieme-connect.dethieme-connect.de Benzyl (B1604629) esters of 3-phenylpropanoic acid can be cleaved through hydrogenolysis, typically using a palladium on activated carbon catalyst, to yield the free carboxylic acid, which can then be neutralized to form the potassium salt. google.com
Hydrolysis of the ester back to the carboxylic acid or its salt is a crucial step. For instance, the hydrolysis of methyl 2-phenylpropionate to 2-phenylpropionic acid can be monitored by gas chromatography. orgsyn.org The resulting acid is then neutralized with a base like sodium hydroxide to form the corresponding salt. orgsyn.org The malonic ester synthesis provides another route to 3-phenylpropanoic acid, which involves the reaction of benzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. vedantu.com
This derivatization approach offers flexibility in purification and reaction conditions.
Electrochemical Synthesis Approaches for Phenylpropanoic Acid Derivatives
Electrochemical methods offer an alternative pathway for the synthesis of 3-phenylpropanoic acid and its derivatives. These methods can be advantageous due to their potential for mild reaction conditions and unique reactivity.
The electrochemical oxidation of 3-phenylpropanoic acid has been studied on various anode materials like platinum, graphite, and PtO2/Ti. researchgate.net This process can lead to different products depending on whether a one- or two-electron oxidation occurs, which is influenced by the anode material, current density, and solvent. researchgate.net
Furthermore, the electrochemical carboxylation of related compounds can be used to synthesize the acid. This involves the fixation of carbon dioxide (CO2) into an organic substrate. beilstein-journals.org For example, the electrocarboxylation of alkyl halides can produce carboxylic acids. beilstein-journals.org While direct electrochemical synthesis of potassium 3-phenylpropanoate is not extensively documented, the synthesis of the precursor acid via these methods is a viable route. rsc.orgupb.ro
Stereoselective and Asymmetric Synthesis of Phenylpropanoate Derivatives
When the phenylpropanoate derivative has a chiral center, as in the case of 2-phenylpropanoic acid, the synthesis of specific stereoisomers (enantiomers) becomes important. Enantioselective synthesis aims to produce a single enantiomer in high purity, which is crucial for applications where stereochemistry affects biological activity.
Chiral Resolution Techniques
Chiral resolution is a classical method for separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomers. This is often achieved by using a chiral resolving agent.
One common technique involves the formation of diastereomeric salts. A racemic carboxylic acid, such as an α-substituted 3-phenylpropanoic acid, can be reacted with a homochiral amine to form a pair of diastereomeric salts. google.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. google.comgoogle.com After separation, the desired enantiomer of the carboxylic acid can be liberated from its salt by treatment with an acid. google.com For example, enantiomers of 1-aminoindan-2-ol have been used to resolve chiral carboxylic acids like ketoprofen. google.com
Another approach is the use of chiral stationary phases in chromatography. acgpubs.org Racemic mixtures can be separated based on the differential interactions of the enantiomers with the chiral stationary phase. acgpubs.org
Kinetic resolution is another powerful technique. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For instance, a non-enzymatic kinetic resolution system has been developed for the production of chiral 2-arylpropanoic acids. mdpi.com
Enantioselective Catalysis
Enantioselective catalysis offers a more direct and efficient route to obtaining a single enantiomer. This approach uses a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other.
Asymmetric hydrogenation is a widely used method. Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, are employed to hydrogenate a prochiral substrate, leading to an enantioenriched product. acs.org For example, the asymmetric hydrogenation of β-keto esters can produce chiral β-hydroxy esters with high enantioselectivity. rsc.org
Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for enantioselective synthesis. nih.gov For instance, bifunctional Cinchona alkaloid derivatives can catalyze tandem asymmetric conjugate addition/protonation reactions to produce chiral products. nih.gov These methods have been applied to the synthesis of various chiral building blocks. beilstein-journals.org
Chemical Reactivity and Reaction Mechanisms of 3 Phenylpropanoate and Its Derivatives
Oxidation and Reduction Reactions of the Carboxylate and Phenyl Moieties
The chemical behavior of 3-phenylpropanoate under oxidative and reductive conditions targets both the alkyl side chain and the aromatic nucleus. The specific reaction pathway and product depend on the reagents and conditions employed.
The carboxylate group itself is at a high oxidation state and is generally resistant to further oxidation. However, the aliphatic side chain can be oxidized. For instance, the CoA ester of 3-phenylpropionic acid can be enzymatically dehydrogenated by medium-chain acyl-CoA dehydrogenase (MCAD) to form trans-cinnamoyl-CoA, introducing a double bond into the side chain. nih.gov This biological oxidation is a key step in the metabolism of 3-phenylpropionic acid. nih.govnih.gov Conversely, the most common reaction involving the carboxylate function is reduction. While direct reduction of the carboxylate is challenging, the corresponding carboxylic acid or its esters can be reduced to 3-phenyl-1-propanol (B195566) using strong reducing agents like lithium aluminum hydride.
The phenyl ring can also undergo both oxidation and reduction, although this typically requires more forcing conditions and can affect the side chain. Reduction of the aromatic ring, for example through catalytic hydrogenation with catalysts like rhodium on carbon, can yield 3-cyclohexylpropanoic acid. This reaction, however, is often competitive with the reduction of the carboxylic acid group. A classic method for the synthesis of 3-phenylpropanoic acid involves the reduction of the double bond in cinnamic acid via hydrogenation, leaving the phenyl ring and carboxyl group intact. wikipedia.orgchemicalbook.com
Oxidation of the phenyl ring is less common and can lead to a mixture of products, including ring-opening or the formation of phenolic compounds, depending on the oxidant used. A specific example of oxidation targeting the side chain is the conversion of 3-phenylpropanal (B7769412) to 3-phenylpropionic acid using molecular oxygen, a reaction that can proceed with high yield and selectivity at moderate temperatures (40-80°C) even without a catalyst. google.com
Substitution Reactions (e.g., Electrophilic Aromatic Substitution, Nucleophilic Substitution)
The phenyl group of 3-phenylpropanoate is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The substituent already present on the ring—in this case, the 3-propanoate group—directs the position of the incoming electrophile.
The propanoate side chain is considered an alkyl group. Alkyl groups are generally weak activating groups and are ortho-, para- directors. wikipedia.orgorganicchemistrytutor.comchemistrytalk.orgyoutube.com This directing effect stems from the electron-donating nature of the alkyl group through an inductive effect, which enriches the electron density at the ortho and para positions of the ring. This makes these positions more nucleophilic and thus more reactive towards incoming electrophiles. organicchemistrytutor.comyoutube.com Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on 3-phenylpropanoic acid or its esters are expected to yield a mixture of ortho- and para-substituted products. Steric hindrance from the side chain may favor the formation of the para isomer over the ortho isomer. wikipedia.org
In contrast, nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgchemistrysteps.com This mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups are necessary to activate the ring by making it electron-deficient and to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. chemistrysteps.commasterorganicchemistry.comlibretexts.org The 3-phenylpropanoate molecule lacks strong electron-withdrawing groups; the alkyl side chain is electron-donating. Therefore, 3-phenylpropanoate and its simple derivatives are generally unreactive towards nucleophilic aromatic substitution under standard conditions. masterorganicchemistry.com
Decarboxylative Processes and Their Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction for carboxylic acids. While simple aliphatic carboxylic acids are generally stable, modern synthetic methods, particularly those involving photoredox catalysis, have enabled the efficient decarboxylation of 3-phenylpropanoic acid and its derivatives under mild conditions. nih.govorganic-chemistry.org
The mechanism for photoredox-catalyzed hydrodecarboxylation involves several key steps: nih.govorganic-chemistry.org
Deprotonation : In the presence of a base, the carboxylic acid (e.g., 3-phenylpropanoic acid) is deprotonated to form the corresponding carboxylate anion (3-phenylpropanoate).
Single Electron Transfer (SET) : A photocatalyst, excited by visible light, acts as a potent oxidant. It oxidizes the carboxylate via a single electron transfer, generating a highly reactive acyloxyl radical. nih.gov
Decarboxylation : The acyloxyl radical is unstable and rapidly undergoes decarboxylation, extruding a molecule of CO₂ to form a carbon-centered radical (a 3-phenylethyl radical in this case). nih.govprinceton.edu
Hydrogen Atom Transfer (HAT) : The resulting alkyl radical abstracts a hydrogen atom from a suitable donor in the reaction mixture (such as thiophenol generated in situ) to yield the final hydrodecarboxylated product, ethylbenzene. nih.gov
This process effectively converts the carboxylic acid into an alkane. Kinetic studies, including the lack of a significant kinetic isotope effect, suggest that the initial oxidation of the carboxylate is the turnover-limiting step in the catalytic cycle. nih.govorganic-chemistry.org This photoredox approach represents a powerful method for C-C bond cleavage and has been applied to a wide range of carboxylic acids. organic-chemistry.orgunl.edunih.gov
Complexation and Coordination Chemistry with Metal Ions
The carboxylate group of 3-phenylpropanoate is an effective binding site for metal ions, allowing it to act as a ligand in the formation of coordination complexes. wikipedia.org The oxygen atoms of the carboxylate can coordinate to a metal center in several ways, including as a monodentate ligand (binding through one oxygen) or as a bidentate ligand (binding through both oxygens in either a chelating or bridging fashion).
The specific structure and properties of the resulting metal-organic framework depend on the metal ion, the stoichiometry, and the presence of other ligands. An example is the formation of a ternary complex with copper(II). The solid-state structure of the ternary copper(II)-1,10-phenanthroline-phenylpropionate complex has been characterized. acs.org In such complexes, the 3-phenylpropanoate anion coordinates to the copper center through its carboxylate group, while the other coordination sites on the metal are occupied by the nitrogen atoms of the phenanthroline ligand. These types of structures are of interest for their potential magnetic and structural properties. acs.org The formation of coordination polymers with zinc(II) and linkers containing carboxylate and imidazole (B134444) groups also demonstrates the versatility of the carboxylate group in building complex architectures. chemrxiv.org
Enzymatic Transformations and Biocatalytic Mechanisms
Enzymes, particularly hydrolases like lipases and esterases, are powerful catalysts for transformations involving 3-phenylpropanoate and its derivatives. These biocatalytic reactions are often highly selective and occur under mild conditions.
Hydrolysis and Esterification Mechanisms
The primary enzymatic reactions involving 3-phenylpropanoate derivatives are the hydrolysis of its esters and the reverse reaction, esterification. Lipases are commonly used for these transformations, which are crucial for the kinetic resolution of racemic mixtures. researchgate.netgoogle.com For example, the enzymatic hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate can be used to selectively produce one enantiomer of the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. researchgate.netscielo.bracs.org
The general mechanism for lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) (typically serine, histidine, and aspartate/glutamate) in the enzyme's active site.
Acylation : The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate, which then collapses to release the alcohol portion of the ester and form an acyl-enzyme intermediate.
Deacylation : A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to a second tetrahedral intermediate, which collapses to release the carboxylic acid product and regenerate the free enzyme.
Esterification or transesterification follows the reverse of this mechanism, where an alcohol attacks the acyl-enzyme intermediate instead of water. google.com The efficiency and enantioselectivity of these reactions can be influenced by the choice of enzyme, solvent, and acylating agent. researchgate.netgoogle.com
Inhibition Mechanisms of Phenylpropanoate Analogs (e.g., Carboxypeptidase A)
3-Phenylpropanoate and its analogs are known inhibitors of certain enzymes, most notably carboxypeptidase A (CPA), a zinc-containing metalloprotease. Understanding the inhibition mechanism is crucial for designing more potent and specific inhibitors. wikipedia.org
Studies have shown that 3-phenylpropanoate acts as an inhibitor of the CPA-catalyzed hydrolysis of various peptide substrates. nih.gov The mode of inhibition can be complex and substrate-dependent. At non-activating substrate concentrations, 3-phenylpropanoate exhibits noncompetitive inhibition for some substrates and mixed inhibition for others. nih.gov In cases where the substrate activates the enzyme, the inhibition by 3-phenylpropanoate appears to be mostly competitive. nih.gov
Advanced Research Applications of Phenylpropanoate Derivatives in Chemical Science
Utility as Precursors and Intermediates in Complex Organic Synthesis
The 3-phenylpropanoate scaffold is a fundamental building block in the field of organic synthesis, valued for its utility as a versatile precursor and chemical intermediate. nbinno.com Its aromatic ring and reactive carboxylic acid group provide a robust platform for chemists to construct more complex molecules with applications in pharmaceuticals, agrochemicals, and performance materials. nbinno.comnbinno.com The inclusion of the 3-phenylpropionic acid structure in synthetic pathways allows for the deliberate introduction of specific functional groups and structural features, which is crucial for tailoring the properties of the final product. nbinno.com
The versatility of this scaffold is demonstrated in the synthesis of a wide range of derivatives. For example, 3-phenylpropionic acid, also known as hydrocinnamic acid, can be prepared by the hydrogenation of cinnamic acid. wikipedia.org Once formed, it can undergo characteristic reactions such as cyclization to produce 1-indanone, a key intermediate in various synthetic routes. wikipedia.org
Further showcasing its role as a precursor, derivatives of phenylpropanoic acid are used to create highly specialized molecules. Research has detailed the synthesis of:
2-phenylpropionic acid derivatives designed as potential dual cyclooxygenase (COX) inhibitory and antibacterial agents. nih.gov
3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives developed as inhibitors for aminopeptidase (B13392206) N. tandfonline.com
(S)-2-acetylthio-3-phenylpropanoic acid , an optically pure compound prepared from L-phenylalanine through a multi-step synthesis involving diazotization, bromination, chiral inversion, and thioacetate (B1230152) substitution. acs.org
S-acyl derivatives of 2-mercaptomethyl-3-phenylpropanoic acid , which are used in the asymmetric synthesis of N-(mercaptoacyl)amino acid derivatives. google.com
These examples underscore the importance of the phenylpropanoate core structure as a starting point for generating molecular complexity and accessing novel chemical entities.
| Derivative Class | Synthetic Application/Goal | Key Transformation(s) |
| 1-Indanone | Intermediate for various syntheses | Intramolecular cyclization |
| 2-Phenylpropionic Acid Derivatives | Dual COX inhibitors/antibacterial agents | Methylation of arylacetonitriles |
| 3-Amino-2-hydroxyl-3-phenylpropanoic Acid Derivatives | Aminopeptidase N inhibitors | Peptide coupling with amino acid esters |
| (S)-2-Acetylthio-3-phenylpropanoic Acid | Chiral intermediate | Diazotization/bromination, chiral inversion |
Investigation of Biological Interactions in Non-Human Organisms (e.g., insect feeding deterrents, plant signaling)
Phenylpropanoids are a major class of plant secondary metabolites that play crucial roles in mediating interactions between plants and their environment. nih.govresearchgate.netfrontiersin.org They are biosynthesized from the amino acid phenylalanine and are involved in a plethora of processes, including plant defense and signaling. mdpi.comresearchgate.netresearchgate.net
In plant biology, these compounds function as key signaling molecules in defense responses against both biotic and abiotic stresses. nih.govresearchgate.netfrontiersin.org The phenylpropanoid pathway is activated by stressors such as pathogen attack, herbivory, UV radiation, and drought, leading to the accumulation of various phenolic compounds. mdpi.comnih.govresearchgate.net These metabolites can act as:
Phytoalexins and Phytoanticipins : Antimicrobial compounds that are either newly synthesized upon pathogen detection or constitutively present in plant tissues. nih.gov
Structural Barriers : Precursors to lignin (B12514952), a complex polymer that reinforces cell walls, providing mechanical strength and a physical barrier against invading pests and pathogens. frontiersin.org
Signaling Molecules : Compounds like salicylic (B10762653) acid, which is closely linked to the phenylpropanoid pathway, are critical for orchestrating plant defense responses. frontiersin.org
A significant area of research is the role of phenylpropanoate derivatives as insect feeding deterrents. pageplace.de Many plant defensive chemicals work by discouraging insect herbivory rather than through direct toxicity. pageplace.denih.gov The effectiveness of phenylpropanoids and related phenolics in deterring feeding has been tested against various insect pests. researchgate.netresearchgate.net Research indicates that the molecular structure of these compounds significantly influences their activity. For instance, the presence of non-polar substituents, such as methoxy (B1213986) groups, tends to enhance antifeedant activity, while polar substituents like hydroxyl groups often reduce it. researchgate.netresearchgate.net This structure-activity relationship is a key focus in the development of natural alternatives to synthetic insecticides. nih.govresearchgate.net
| Organism Type | Role of Phenylpropanoate Derivatives | Examples of Mechanisms/Compounds |
| Plants | Defense against pathogens and herbivores, stress response, structural support. | Phytoalexins, lignin precursors, salicylic acid signaling. nih.govfrontiersin.org |
| Insects | Feeding deterrence, growth inhibition. | Action on peripheral sensilla, structure-dependent activity (e.g., methoxy vs. hydroxyl groups). pageplace.deresearchgate.netresearchgate.net |
Role in Material Science (e.g., potential MOF precursors)
The tailored structure of phenylpropanoate derivatives makes them attractive candidates for use as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov MOFs are porous, crystalline materials constructed from inorganic metal nodes connected by organic ligands, or "linkers". youtube.com The ability to choose from a vast library of metal clusters and organic linkers allows for the precise tuning of the MOF's structure, pore size, and chemical functionality for specific applications. youtube.com
A key application in this area is the development of chiral MOFs for enantioseparation. In one study, (S)-(+)-2-Phenylpropionic acid was successfully grafted onto the coordinatively unsaturated metal sites of a parent MOF (MIL-101(Al)) through a post-synthetic modification method. nih.gov This process created a chiral stationary phase used for high-performance liquid chromatography (HPLC). The resulting MOF, MIL−101−Ppa@SiO2, demonstrated effective separation of various racemic compounds, including non-steroidal drugs and phenylethanol derivatives. nih.gov
The rationale for using phenylpropanoic acid derivatives as MOF linkers includes:
Rigidity and Functionality : The phenyl ring provides a rigid structural component, while the carboxylate group offers a reliable point of connection to the metal nodes.
Tunability : The core structure can be modified with different functional groups to alter the properties of the resulting MOF.
Chirality : Chiral derivatives, like 2-phenylpropionic acid, can impart chirality to the MOF, making it suitable for separating enantiomers. nih.gov
While many MOFs utilize linkers based on aromatic backbones, the incorporation of ligands with aliphatic components, such as the propanoate chain, can lead to unique properties, including conformational flexibility. mdpi.com The synthesis of MOFs is a complex process influenced by parameters such as precursor concentration, temperature, and reaction time, all of which must be optimized to achieve high-yield, pure materials. rsc.org
| MOF Component | Specific Material/Compound | Role in the Final Material |
| Parent Framework | MIL-101(Al)@SiO₂ | Provides the foundational porous structure and metal nodes. |
| Organic Linker | (S)-(+)-2-Phenylpropionic acid | Imparts chirality and serves as the selective interacting agent. nih.gov |
| Application | Chiral Stationary Phase for HPLC | Separation of racemic mixtures of chiral drugs. nih.gov |
Design of Enzyme Inhibitors and Probes for Mechanistic Studies
Phenylpropanoate derivatives serve as valuable tools in biochemistry and medicinal chemistry for designing enzyme inhibitors and probes to elucidate enzymatic mechanisms. nih.govresearchgate.net Their structures can mimic natural substrates or transition states, allowing them to bind to enzyme active sites and modulate their activity.
One notable example is the interaction of 3-phenylpropionate (B1229125) with the enzyme carboxypeptidase A. Studies have shown that 3-phenylpropionate acts as an inhibitor of this enzyme. mdpi.com Its binding affinity, while modest compared to more complex inhibitors like L-benzylsuccinate, provides a baseline for understanding the contributions of different functional groups to the binding process. This makes it a useful probe for studying enzyme-ligand interactions. mdpi.com
Furthermore, the phenylpropanoate scaffold has been elaborated to create potent and selective inhibitors for various therapeutic targets:
Cyclooxygenase (COX) Inhibitors : A series of 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized and showed significant inhibitory activity against both COX-1 and COX-2 enzymes, comparable to the drug nimesulide. nih.gov
Aminopeptidase N (APN/CD13) Inhibitors : Novel derivatives of (2R,3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid were designed as APN inhibitors, with the introduction of a hydroxamate group significantly improving inhibitory activity. tandfonline.com
In addition to enzyme inhibition, phenylpropanoate derivatives are used as specific substrates to probe enzyme function. For instance, 3-phenylpropionyl-CoA has been identified as a highly specific substrate for medium chain acyl-CoA dehydrogenase (MCAD). nih.gov In vitro studies demonstrated that among five different acyl-CoA dehydrogenases, only MCAD effectively dehydrogenated this substrate, producing trans-cinnamoyl-CoA. This specificity makes 3-phenylpropionyl-CoA a valuable probe for studying MCAD activity and for understanding metabolic pathways. nih.gov
| Phenylpropanoate Derivative | Target Enzyme | Application/Finding |
| 3-Phenylpropionate | Carboxypeptidase A | Acts as an inhibitor, serving as a model for mechanistic studies of ligand binding. mdpi.com |
| 2-Phenylpropionic Acid Derivatives | Cyclooxygenase (COX) | Designed as anti-inflammatory agents by inhibiting prostaglandin (B15479496) biosynthesis. nih.gov |
| 3-Amino-2-hydroxyl-3-phenylpropanoic Acid Derivatives | Aminopeptidase N (APN/CD13) | Developed as potential anticancer agents that inhibit a key metalloproteinase. tandfonline.com |
| 3-Phenylpropionyl-CoA | Medium Chain Acyl-CoA Dehydrogenase (MCAD) | Used as a specific substrate to confirm enzyme specificity and study its dehydrogenation mechanism. nih.gov |
Q & A
Q. What are the recommended methods for synthesizing potassium 3-phenylpropanoate, and how can reaction conditions be optimized?
Potassium 3-phenylpropanoate can be synthesized via esterification of 3-phenylpropanoic acid with potassium hydroxide. Key steps include:
- Esterification : React 3-phenylpropanoic acid with KOH in ethanol under reflux (70–80°C) for 4–6 hours. Monitor pH to ensure complete neutralization .
- Purification : Use solvent extraction (e.g., ethyl acetate/water) to isolate the product. Confirm purity via titration or HPLC with UV detection (λ = 254 nm) .
- Optimization : Adjust molar ratios (1:1.2 acid-to-base) and solvent polarity to improve yield (>85%). Track reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) .
Q. How can the structural identity of potassium 3-phenylpropanoate be confirmed?
Employ a combination of spectroscopic and crystallographic techniques:
- NMR : NMR (DMSO-d6) should show peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 2.8–3.1 ppm (methylene groups adjacent to the carboxylate) .
- FT-IR : Confirm the carboxylate group (COO⁻) via asymmetric stretching at 1560–1610 cm⁻¹ and symmetric stretching at 1400–1450 cm⁻¹ .
- X-ray crystallography : Resolve crystal structure (monoclinic, space group P21) with unit cell parameters: a = 10.94 Å, b = 7.21 Å, c = 12.87 Å, β = 92.7° .
Q. What standardized protocols exist for assessing the purity of potassium 3-phenylpropanoate?
Follow USP guidelines for reagent testing:
- Titrimetry : Use 0.1 N HCl for acid-base titration to quantify residual unreacted KOH (<0.5% w/w) .
- Spectrophotometry : Measure absorbance at 270–280 nm to detect aromatic impurities (acceptance threshold: <0.1 AU) .
- Chromatography : Employ reverse-phase HPLC (C18 column, mobile phase: 60% methanol/40% 0.1% phosphoric acid) with retention time ±0.2 min of reference standard .
Advanced Research Questions
Q. How does potassium 3-phenylpropanoate participate in microbial degradation pathways, and what experimental approaches can elucidate its metabolic fate?
The compound is degraded via the meta pathway in bacteria (e.g., Pseudomonas spp.):
Q. What strategies can resolve contradictions in reported biological activities of 3-phenylpropanoate derivatives?
Discrepancies in cytotoxicity or anti-inflammatory effects may arise from stereochemistry or cell permeability:
- Stereochemical analysis : Compare (R)- and (S)-enantiomers using chiral HPLC (Chiralpak AD-H column) .
- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) of derivatives (e.g., MHPAP vs. NEF) .
- Docking studies : Model interactions with targets (e.g., NF-κB) using AutoDock Vina to rationalize activity differences .
Q. How can advanced spectroscopic techniques differentiate potassium 3-phenylpropanoate from its structural analogs?
Leverage high-resolution mass spectrometry (HRMS) and 2D NMR:
- HRMS : Exact mass = 212.18 g/mol (C₉H₁₀KO₂⁺); isotopic pattern must match theoretical distribution .
- HSQC/TOCSY : Correlate - signals to distinguish between phenylpropanoate isomers (e.g., 2- vs. 3-substitution) .
- Raman spectroscopy : Identify carboxylate vibrational modes (e.g., 1440 cm⁻¹ for COO⁻ symmetric stretch) absent in ester analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
